molecular formula C33H37N5O9 B14067101 Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]-

Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]-

Cat. No.: B14067101
M. Wt: 647.7 g/mol
InChI Key: MDBOQTUKPHSCJO-MHZLTWQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]- involves multiple steps, typically starting with the protection of amino groups and the activation of carboxyl groups. The process often includes:

    Protection of Amino Groups: Using protecting groups such as carbobenzoxy (Cbz) to prevent unwanted reactions.

    Activation of Carboxyl Groups: Employing reagents like dicyclohexylcarbodiimide (DCC) to activate carboxyl groups for peptide bond formation.

    Coupling Reactions: Sequential coupling of amino acids using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

    Deprotection: Removing protecting groups under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated peptide synthesizers to ensure precision and efficiency. The process is optimized for yield and purity, with rigorous quality control measures in place .

Chemical Reactions Analysis

Types of Reactions

Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]- is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]- involves its role as a linker in ADCs. It facilitates the attachment of cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells. The compound’s molecular structure enables it to form stable bonds with both the drug and the antibody, ensuring efficient delivery and release at the target site .

Comparison with Similar Compounds

Similar Compounds

  • Glycinamide, glycylglycyl-L-phenylalanyl-N-[(carboxymethoxy)methyl]
  • Glycinamide, N-[(phenylmethoxy)carbonyl]glycyl-L-prolyl-L-phenylalanyl

Uniqueness

Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]- is unique due to its specific structure, which provides optimal stability and reactivity as a linker in ADCs. Its ability to form stable conjugates with both antibodies and drugs sets it apart from other similar compounds .

Properties

Molecular Formula

C33H37N5O9

Molecular Weight

647.7 g/mol

IUPAC Name

benzyl 2-[[(2-amino-2-oxoethyl)-[(2S)-3-phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoyl]amino]methoxy]acetate

InChI

InChI=1S/C33H37N5O9/c34-28(39)19-38(23-45-22-31(42)46-20-25-12-6-2-7-13-25)32(43)27(16-24-10-4-1-5-11-24)37-30(41)18-35-29(40)17-36-33(44)47-21-26-14-8-3-9-15-26/h1-15,27H,16-23H2,(H2,34,39)(H,35,40)(H,36,44)(H,37,41)/t27-/m0/s1

InChI Key

MDBOQTUKPHSCJO-MHZLTWQESA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N(CC(=O)N)COCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N(CC(=O)N)COCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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